REACTION_CXSMILES
|
[N+:1]([C:4]([CH3:9])([CH2:7]O)[CH2:5][OH:6])([O-:3])=[O:2].[CH3:10][NH2:11].[CH2:12]=O>>[CH3:10][N:11]1[CH2:7][C:4]([CH3:9])([N+:1]([O-:3])=[O:2])[CH2:5][O:6][CH2:12]1
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(CO)(CO)C
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for one week
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
extracted with ether three times
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic fractions were dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude oil which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting from silica gel with a gradient of 50-100% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CN1COCC(C1)([N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |